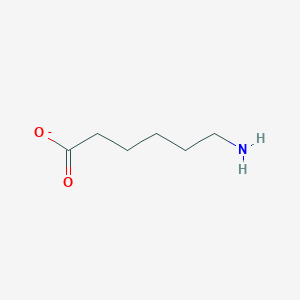

6-Aminohexanoate

Übersicht

Beschreibung

6-Aminohexanoate, also known as ε-aminocaproic acid or ε-Ahx, is a derivative and analogue of the amino acid lysine . It is used as an intermediate in the polymerization of Nylon-6 . It is also a synthetic lysine derivative with inhibitory activity against fibrinolysis .

Synthesis Analysis

Methyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in the solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular formula of 6-Aminohexanoate is C6H12NO2. It has an average mass of 130.165 Da and a monoisotopic mass of 130.087357 Da .

Chemical Reactions Analysis

6-Aminohexanoate aminotransferase (NylD1) catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine .

Wissenschaftliche Forschungsanwendungen

Structural and Synthesis Applications

6-Aminohexanoic acid, an ω-amino acid, plays a crucial role beyond its clinical use as an antifibrinolytic drug. It's significant in chemical synthesis, particularly for modified peptides, and in the polyamide synthetic fibers industry, notably in nylon production. Its structure, being hydrophobic and flexible, makes it suitable as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic and Biodegradation Studies

Enzymes like 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. have been studied for their specificity in hydrolyzing 6-aminohexanoic acid oligomers, indicating its role in biodegradation processes. This research highlights the enzyme's potential in environmental applications, particularly in the degradation of synthetic materials like nylon (Kinoshita et al., 1981).

Material Science and Nanotechnology

In material science, 6-aminohexanoic acid is used as an alternative fuel in the synthesis of spinel ferrites. Its properties facilitate the production of materials with specific magnetic and optical characteristics, useful in various technological applications (Chavarriaga et al., 2020).

Bioimaging Applications

6-Aminohexanoic acid has been utilized in the development of luminescent probes for bioimaging. Its functionalization contributes to the solubility and reactivity of upconversion nanocrystals, making it a valuable tool in biomedical imaging and research (Cao et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

In a study, it was demonstrated that 6-aminohexanoate produced from polymeric nylon-6 and nylon oligomers by nylon hydrolase (NylC) and 6-aminohexanoate dimer hydrolase (NylB) reactions are sequentially converted to adipate by metabolic engineering technology . This suggests potential future directions in the field of biotechnology and environmental science.

Eigenschaften

IUPAC Name |

6-aminohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminohexanoate | |

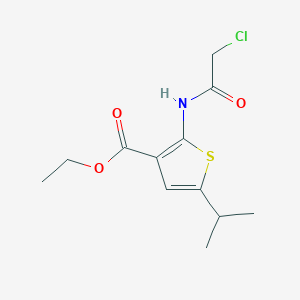

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3152007.png)

![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)